molecular formula C10H17NO5 B14776754 (R)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid

(R)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid

Cat. No.: B14776754
M. Wt: 231.25 g/mol
InChI Key: IDJFHIMTTJNITP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as hexanoic acid.

    Amidation: The precursor undergoes amidation with ®-1-methoxy-1-oxopropan-2-amine under controlled conditions to form the intermediate.

    Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 6th position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Catalysts: Employing specific catalysts to enhance the reaction rate and yield.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield compounds with additional oxo or carboxylic acid groups.

    Reduction: Can produce alcohol derivatives.

    Substitution: Can result in various substituted amides or esters.

Scientific Research Applications

®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Influence biochemical pathways by interacting with key proteins or receptors.

    Cellular Effects: Induce cellular responses such as apoptosis or cell cycle arrest through its molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxoheptanoic acid: Similar structure with an additional carbon in the chain.

    ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxopentanoic acid: Similar structure with one less carbon in the chain.

Uniqueness

®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its specific interactions and reactivity make it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

6-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C10H17NO5/c1-7(10(15)16-2)11-8(12)5-3-4-6-9(13)14/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-/m1/s1

InChI Key

IDJFHIMTTJNITP-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)CCCCC(=O)O

Canonical SMILES

CC(C(=O)OC)NC(=O)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.